(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
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Overview
Description
Aldehydo-D-glucosamine is the open-chain form of D-glucosamine. It derives from an aldehydo-D-glucose.
Scientific Research Applications
Synthesis of Amino Acids and Peptides
- A study by Marin et al. (2002) demonstrates the use of related compounds in synthesizing amino acids like (2S,5R)-5-hydroxylysine, a component of collagen proteins (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
- Jeon et al. (2006) explored the stereoselective synthesis of protected derivatives of similar amino acids, highlighting their role in biologically active marine peptides (Jeon, Hong, Oh, & Kim, 2006).
Biochemical Studies and Pharmacological Potential
- Gong et al. (2012) investigated the solubilities of various saccharides, including compounds structurally similar to (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, which is crucial in understanding their biochemical properties (Gong, Wang, Zhang, & Qu, 2012).
- Andrés et al. (2003) conducted research on the diastereoselective synthesis of enantiopure amino acids, which are key components in pharmaceutical developments (Andrés, Muñoz, Pedrosa, & Pérez-Encabo, 2003).
Synthesis of Cyclic Depsipeptides and Marine Cyanobacteria Compounds
- Luesch et al. (2002) isolated new beta-amino acid-containing cyclic depsipeptides from marine cyanobacteria, which have potential applications in drug discovery (Luesch, Williams, Yoshida, Moore, & Paul, 2002).
- Tokairin et al. (2014) synthesized an orthogonally protected derivative of an amino acid, showing its utility in creating anti-HIV agents (Tokairin, Maita, Takeda, & Konno, 2014).
Novel Antioxidant Agents
- Manfredini et al. (2000) designed molecular combinations of two antioxidants, including a structure similar to the subject compound, for potential therapeutic agents against free radical damage (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Other Applications in Chemical Synthesis
- Hatanaka et al. (1999) isolated and characterized similar amino acids from fungi, contributing to the understanding of fungal biochemistry (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
- Thaisrivongs et al. (1987) discussed the synthesis of angiotensinogen transition-state analogues containing a structurally related acid, which are potent inhibitors of human plasma renin, important for hypertension treatment (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Properties
Molecular Formula |
C6H13NO5 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
FZHXIRIBWMQPQF-SLPGGIOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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